molecular formula C18H16O3 B14444964 Acetic acid;4-phenylnaphthalen-1-ol CAS No. 78250-37-0

Acetic acid;4-phenylnaphthalen-1-ol

Cat. No.: B14444964
CAS No.: 78250-37-0
M. Wt: 280.3 g/mol
InChI Key: CUDWHXYOTUZZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;4-phenylnaphthalen-1-ol is a hybrid compound combining acetic acid (CH₃COOH) with 4-phenylnaphthalen-1-ol, a naphthol derivative bearing a phenyl substituent at the 4-position.

Properties

CAS No.

78250-37-0

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

acetic acid;4-phenylnaphthalen-1-ol

InChI

InChI=1S/C16H12O.C2H4O2/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;1-2(3)4/h1-11,17H;1H3,(H,3,4)

InChI Key

CUDWHXYOTUZZFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-phenylnaphthalen-1-ol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-phenylnaphthalen-1-ol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Acetic acid;4-phenylnaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of acetic acid;4-phenylnaphthalen-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the functional groups present. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares acetic acid;4-phenylnaphthalen-1-ol with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Functional Groups Evidence ID
This compound C₁₈H₁₄O₂* Phenyl, naphthol Carboxylic acid, hydroxyl -
{[4-(1-Naphthyl)phenyl]sulfonyl}acetic acid C₁₈H₁₄O₄S Naphthyl, sulfonyl Carboxylic acid, sulfonyl
2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid C₁₂H₉ClO₃ Chloro, naphthyloxy Carboxylic acid, ether
[4-(4-Fluorophenyl)phthalazin-1-ylsulfanyl]acetic acid C₁₆H₁₁FN₂O₂S Fluorophenyl, phthalazine, sulfanyl Carboxylic acid, sulfide

*Inferred formula based on structural analogs.

Key Observations :

  • Electron-Withdrawing Groups : Sulfonyl (in ) and chloro (in ) substituents increase acidity and reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance.
  • Aromatic Bulk: The phenylnaphthalenol group in the target compound may reduce solubility in polar solvents compared to smaller analogs like 2-[(4-chloronaphthalen-1-yl)oxy]acetic acid .

Physicochemical Properties

Property This compound (Inferred) 2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid {[4-(1-Naphthyl)phenyl]sulfonyl}acetic acid
Molecular Weight ~274 g/mol 252.65 g/mol 326.37 g/mol
Melting Point 160-180°C* 198-200°C 220-225°C
Solubility Low in water; moderate in DMSO Insoluble in water; soluble in acetone Insoluble in water; soluble in DMF
Acidity (pKa) ~4.5 (carboxylic acid) ~3.8 (carboxylic acid) ~2.9 (sulfonyl enhances acidity)

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.